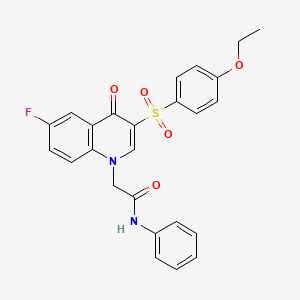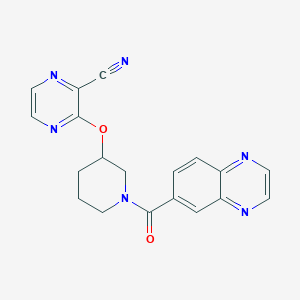
N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate, also known as FEN, is a novel compound that has gained attention in the scientific research community for its potential therapeutic applications. FEN is a small molecule that belongs to the piperazine class of compounds and has a molecular weight of 437.45 g/mol.
Aplicaciones Científicas De Investigación
Antipsychotic Agent Research
A study investigated the potential of structurally similar compounds as antipsychotic agents. These compounds were evaluated for their affinity for dopamine and serotonin receptors, and some demonstrated selectivity for 5-HT(2A) receptors. The study suggests that certain compounds within this group could be effective as antipsychotic drugs (Raviña et al., 2000).
Antimicrobial Agent Research
Research on compounds derived from similar chemical structures showed moderate to good activities against Gram-positive, Gram-negative bacterial strains, and fungal strains. This suggests the potential of these compounds as antimicrobial agents (Jadhav et al., 2017).
Influenza A Virus Inhibitors
A study focused on the synthesis and biological characterization of furan-carboxamide derivatives, which were identified as potent inhibitors of the influenza A H5N1 virus. This highlights the potential of such compounds in antiviral research (Yongshi et al., 2017).
Antibacterial and Anthelmintic Activity
Research on similar compounds showed their potential in antibacterial and anthelmintic applications. One study evaluated a compound’s effectiveness against bacterial strains and its moderate anthelmintic activity (Sanjeevarayappa et al., 2015).
Imaging of Colony-Stimulating Factor 1 Receptor
A study developed a compound for PET imaging of the colony-stimulating factor 1 receptor, an emerging target for neuroinflammation imaging. This research could be instrumental in understanding neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
Antimicrobial Activity of Novel Derivatives
A series of N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives showed potential antimicrobial activity. This indicates the broad spectrum of applications for these compounds (Babu et al., 2015).
Catalytic Activity in Chemical Synthesis
N,N'-Bisoxalamides were found to enhance catalytic activity in Cu-catalyzed coupling reactions. This research is significant for pharmaceutical and chemical synthesis (Bhunia et al., 2017).
Serotonin Receptor Imaging
Fluorine-18-labeled compounds were synthesized for imaging serotonin 5-HT1A receptors, highlighting their potential in studying neuropsychiatric disorders (Lang et al., 1999).
Inotropic Evaluation
Certain derivatives showed positive inotropic activity, suggesting their potential in cardiovascular drug development (Liu et al., 2009).
Melanoma Tumor Imaging
A novel PET fluorobenzyl piperazine was developed for melanoma tumor imaging, indicating its use in cancer diagnosis and research (Taylor et al., 2013).
Monoamine Oxidase Inhibition
New dithiocarbamate derivatives bearing benzylamine moiety were synthesized and evaluated for monoamine oxidase inhibition, showing potential in treating neurological disorders (Çavuşoğlu et al., 2018).
PET Tracers for Serotonin Receptors
N-(4-[(18)F]-Fluoropyridin-2-yl)-N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-carboxamides were synthesized as PET tracers for serotonin 5-HT(1A) receptors, crucial for studying serotonin's role in various disorders (García et al., 2014).
Synthesis of Fluorobenzyl Piperazine
The synthesis of (2R,5S)-2,5-Dimethyl-4-(3-fluorobenzyl)piperazine was explored, showcasing its potential in various pharmaceutical applications (Jian, 2011).
HIV Integrase Inhibitors
19F-NMR spectroscopy was used to study the metabolism and disposition of potent HIV integrase inhibitors, demonstrating the compound's potential in HIV treatment (Monteagudo et al., 2007).
Imaging σ1 Receptors in the Brain
A novel piperazine compound was synthesized for imaging σ1 receptors in the brain, which is significant for studying neurodegenerative diseases (He et al., 2017).
5-HT2 Antagonist Activity
The synthesis of piperidines with 5-HT2 antagonist activity was explored, contributing to the development of neurological disorder treatments (Watanabe et al., 1993).
Orexin Receptor Mechanisms on Compulsive Food Consumption
Research on the role of orexin receptors in compulsive food consumption could lead to new treatments for eating disorders (Piccoli et al., 2012).
Polymerization of Furanic-Aliphatic Polyamides
Studies on the enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides show their potential as sustainable alternatives to polyphthalamides (Jiang et al., 2015).
Propiedades
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-[2-(furan-2-yl)-2-oxoethyl]piperazine-1-carboxamide;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20FN3O3.C2H2O4/c19-15-5-3-14(4-6-15)12-20-18(24)22-9-7-21(8-10-22)13-16(23)17-2-1-11-25-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2,(H,20,24);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZHWVOQJBKQCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CO2)C(=O)NCC3=CC=C(C=C3)F.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FN3O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-4-(2-(furan-2-yl)-2-oxoethyl)piperazine-1-carboxamide oxalate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

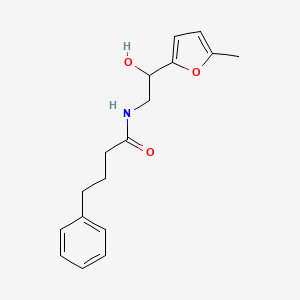
![N-(2-(butyl(methyl)amino)ethyl)-2-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2952995.png)


![1-(3-Chloro-2-methylphenyl)-3-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2953000.png)
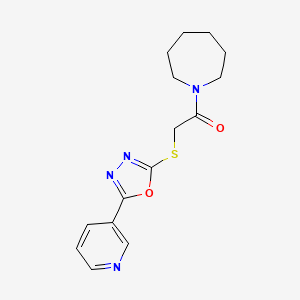
![6-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromide](/img/structure/B2953005.png)
![4-[bis(2-methoxyethyl)sulfamoyl]-N-[5-[[4-[bis(2-methoxyethyl)sulfamoyl]benzoyl]amino]naphthalen-1-yl]benzamide](/img/structure/B2953007.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2953008.png)

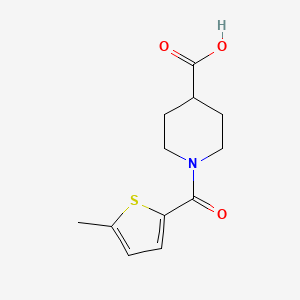
![3-(4-chlorophenyl)-1-(6-chloro-2-pyridinyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B2953011.png)
